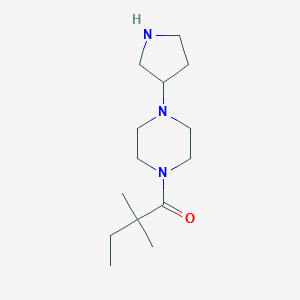

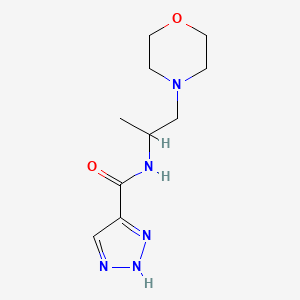

![molecular formula C10H9ClFNO6S B6642623 (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first identified in a high-throughput screening of chemical libraries for compounds that could inhibit CFTR-mediated chloride secretion. CFTR is a membrane protein that regulates salt and water transport in various epithelial tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a tool compound to investigate the role of CFTR in physiology and pathology.

Wirkmechanismus

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid inhibits CFTR chloride channel activity by binding to a specific site on the channel protein. The exact mechanism of binding and inhibition is still under investigation, but it is believed that (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid blocks the pore of the channel and prevents chloride ions from passing through. (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid is a reversible inhibitor, and its potency and selectivity depend on the experimental conditions and the cell type used.

Biochemical and physiological effects:

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has several biochemical and physiological effects, including:

1. Inhibition of CFTR-mediated chloride secretion: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid blocks the flow of chloride ions through CFTR channels, leading to a decrease in salt and water transport in various epithelial tissues.

2. Alteration of mucus properties: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been shown to alter the viscosity and elasticity of mucus in the airways and other tissues, which can affect the clearance of mucus and the susceptibility to bacterial infection.

3. Modulation of ion transport: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been shown to affect the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, which can influence the balance of salt and water transport in epithelial tissues.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has several advantages and limitations for lab experiments, including:

Advantages:

1. High potency and selectivity: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid is a highly potent and selective inhibitor of CFTR chloride channel activity, which makes it a valuable tool compound for studying CFTR function and dysfunction.

2. Reversibility: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid is a reversible inhibitor, which allows for the manipulation of CFTR activity in a controlled manner.

3. Commercial availability: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid is commercially available from several chemical suppliers, which makes it easily accessible for researchers.

Limitations:

1. Off-target effects: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been shown to affect the activity of other ion channels and transporters, which can complicate the interpretation of experimental results.

2. Cell-type specificity: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid may have different potency and selectivity in different cell types and experimental conditions, which requires careful optimization and validation.

3. Lack of in vivo data: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been mainly studied in vitro and ex vivo, and its in vivo efficacy and safety are still under investigation.

Zukünftige Richtungen

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has several potential future directions for scientific research, including:

1. Development of new CFTR modulators: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has served as a lead compound for the development of new CFTR modulators that can correct the defects caused by CFTR mutations. Further optimization and validation of these compounds are needed for their clinical translation.

2. Investigation of CFTR-related diseases: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid can be used to study the role of CFTR in various diseases, such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and secretory diarrhea. Further mechanistic and translational studies are needed to elucidate the pathophysiology and develop new therapies.

3. Exploration of new targets and pathways: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid can be used as a tool compound to investigate the interaction between CFTR and other ion channels and transporters, as well as the downstream signaling pathways that are regulated by CFTR. This can lead to the discovery of new targets and pathways for drug development.

Synthesemethoden

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid can be synthesized by several methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method is solid-phase synthesis, which involves the stepwise assembly of the molecule on a resin support using protected amino acids and sulfonyl chlorides. The final product is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid can be confirmed by analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been used in a wide range of scientific research applications, including:

1. Investigation of CFTR function: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid blocks CFTR-mediated chloride secretion in various epithelial tissues, such as airway epithelia, intestinal epithelia, and sweat glands. It has been used to study the role of CFTR in salt and water transport, mucus clearance, and bacterial infection.

2. Drug discovery: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been used as a lead compound for the development of new CFTR modulators that can correct the defects caused by CFTR mutations. Several derivatives and analogs of (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid have been synthesized and tested for their efficacy and safety in preclinical and clinical studies.

3. Basic science research: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been used as a tool compound to investigate the molecular mechanism of CFTR inhibition, the structure-activity relationship of CFTR inhibitors, and the interaction between CFTR and other ion channels and transporters.

Eigenschaften

IUPAC Name |

(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO6S/c11-5-1-2-8(6(12)3-5)20(18,19)13-7(10(16)17)4-9(14)15/h1-3,7,13H,4H2,(H,14,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHLWHGGFLMPAR-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S(=O)(=O)NC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)

![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)

![N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]methyl]cyclopropanamine](/img/structure/B6642568.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)

![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)

![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)

![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)

![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)